1-Bromo-2-(2-bromoethoxy)butane
Description
1-Bromo-2-(2-bromoethoxy)butane (CAS: Not explicitly provided in evidence) is a brominated ether compound featuring a butane backbone substituted with two bromoethoxy groups. Its structure enables bifunctional reactivity, making it valuable in organic synthesis, particularly in macrocyclization and alkylation reactions. For example, it has been utilized to extend linker lengths in macrocyclic betulin derivatives and in the synthesis of alkyl-substituted amines for TLR7/8 antagonists . The compound’s dual bromine atoms facilitate nucleophilic substitutions, allowing it to act as a versatile cross-linking agent in drug discovery and materials science.
Properties
CAS No. |
52250-79-0 |
|---|---|
Molecular Formula |
C6H12Br2O |
Molecular Weight |
259.97 g/mol |
IUPAC Name |
1-bromo-2-(2-bromoethoxy)butane |
InChI |
InChI=1S/C6H12Br2O/c1-2-6(5-8)9-4-3-7/h6H,2-5H2,1H3 |
InChI Key |
ACKGBSPJOQGZKX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CBr)OCCBr |
Origin of Product |
United States |
Preparation Methods
1-Bromo-2-(2-bromoethoxy)butane can be synthesized through several methods. One common synthetic route involves the reaction of 1,2-dibromoethane with butanol in the presence of a base such as sodium hydroxide. The reaction proceeds via an SN2 mechanism, where the hydroxyl group of butanol attacks the carbon atom bonded to the bromine atom in 1,2-dibromoethane, resulting in the formation of 1-Bromo-2-(2-bromoethoxy)butane .
Industrial production methods typically involve similar reaction conditions but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-Bromo-2-(2-bromoethoxy)butane undergoes various types of chemical reactions, including:
Substitution Reactions: As a primary haloalkane, it is prone to nucleophilic substitution reactions (SN2). Common reagents include sodium hydroxide, potassium iodide, and sodium cyanide.
Elimination Reactions: Under strong basic conditions, 1-Bromo-2-(2-bromoethoxy)butane can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, the compound can also participate in oxidation and reduction reactions.
Scientific Research Applications
1-Bromo-2-(2-bromoethoxy)butane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the preparation of polymers and other advanced materials due to its reactivity and ability to introduce functional groups.
Biological Studies: In biological research, it serves as a building block for the synthesis of bioactive molecules and probes used in studying cellular processes.
Industrial Applications: It is employed in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2-bromoethoxy)butane primarily involves its reactivity as a haloalkane. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and form new bonds. This reactivity is exploited in various synthetic applications to introduce different functional groups into molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural or functional similarities with 1-bromo-2-(2-bromoethoxy)butane, differing in chain length, substituents, or aromaticity. Key comparisons are outlined below:
1-Bromo-2-(2-bromoethoxy)ethane (CAS 5414-19-7)
- Structure : Shorter chain (ethane backbone) with two bromoethoxy groups.
- Molecular Formula : C₄H₈Br₂O .
- Applications : Used as a bifunctional alkylating agent in the synthesis of macrocyclic compounds and PEGylated derivatives .
- Key Difference : Reduced steric hindrance compared to the butane analog, enabling faster reaction kinetics in small-molecule syntheses.
1-Bromo-2-(2-bromoethoxy)benzene (CAS 18800-28-7)
- Structure : Aromatic benzene ring substituted with bromoethoxy groups.
- Molecular Formula : C₈H₈Br₂O .
- Applications : Demonstrates larvicidal activity (100% mortality at 24 h in mosquito larvae assays) due to the ortho-substituted phenyl group enhancing bioactivity .
- Key Difference : Aromaticity introduces π-π stacking interactions, enhancing stability but reducing flexibility compared to aliphatic analogs like 1-bromo-2-(2-bromoethoxy)butane.
1-Bromo-4-(2-methoxyethoxy)butane (CAS 59551-76-7)
- Structure : Butane backbone with a methoxyethoxy substituent instead of bromoethoxy.
- Molecular Formula : C₇H₁₅BrO₂ .
- Applications : Primarily an intermediate in pharmaceutical synthesis; methoxy groups improve solubility in polar solvents.
- Key Difference : Methoxy substitution reduces electrophilicity, making it less reactive in alkylation reactions compared to bromoethoxy derivatives.
1-Bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane (CAS 31255-26-2)
- Structure : Extended PEG-like chain with four ether-oxygen atoms and terminal bromides.
- Molecular Formula : C₈H₁₆Br₂O₃ .
- Applications : Used in drug delivery systems for its hydrophilic PEG spacer, which enhances biocompatibility.
- Key Difference : Longer chain increases molecular weight (320.02 g/mol vs. ~231.91 g/mol for the butane analog) and alters pharmacokinetic properties .
Comparative Data Table
Research Findings and Trends
- Reactivity : Bromoethoxy compounds with aliphatic backbones (e.g., ethane, butane) exhibit higher alkylation efficiency than aromatic analogs due to reduced steric and electronic constraints .
- Bioactivity : Aromatic derivatives like 1-bromo-2-(2-bromoethoxy)benzene show superior larvicidal activity (100% mortality at 24 h) compared to aliphatic counterparts, likely due to enhanced membrane penetration via hydrophobic aryl groups .
- Synthetic Utility : Longer-chain bromoethoxy compounds (e.g., PEG analogs) are increasingly used in bioconjugation, balancing reactivity with solubility .
Notes on Limitations and Contradictions
- Safety : Brominated ethers generally require careful handling due to toxicity risks (e.g., skin/eye irritation) .
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